molecular formula C13H7Cl2NO B6381587 MFCD18315666 CAS No. 1261902-47-9

MFCD18315666

Cat. No.: B6381587
CAS No.: 1261902-47-9
M. Wt: 264.10 g/mol
InChI Key: SYIVOMYTHUBBII-UHFFFAOYSA-N
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Description

This article synthesizes information from similar compounds, focusing on molecular properties, synthesis methods, and biological/chemical activity to establish a professional and authoritative comparison.

Properties

IUPAC Name

2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVOMYTHUBBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686047
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-47-9
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315666” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency of the synthesis.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315666” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield different products.

    Substitution: Substitution reactions involving “this compound” can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often use halogens or other substituents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different substituents.

Scientific Research Applications

“MFCD18315666” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be utilized in biological studies to investigate its effects on different biological systems.

    Medicine: Research into the potential therapeutic applications of “this compound” is ongoing, with studies exploring its efficacy in treating certain medical conditions.

    Industry: The compound is employed in industrial processes, such as the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

“MFCD18315666” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or chemical properties. The comparison can focus on aspects such as:

    Chemical Structure: Differences in the molecular structure that contribute to distinct chemical behaviors.

    Reactivity: Variations in the types of reactions and conditions required for each compound.

    Applications: Unique applications of “this compound” that set it apart from other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis leverages data from compounds with structural and functional similarities to hypothetical "MFCD18315666," as detailed in the provided evidence. Key parameters include molecular weight, solubility, synthetic accessibility, and bioactivity.

Table 1: Key Properties of Selected Compounds

Parameter CAS 918538-05-3 CAS 1761-61-1 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ C₇H₅BrO₂ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight 188.01 g/mol 201.02 g/mol 235.27 g/mol 202.17 g/mol
Log S (ESOL) -2.47 -2.47 -2.99 -2.63
Solubility 0.687 mg/ml 0.687 mg/ml 0.24 mg/ml Not provided
Synthetic Accessibility 2.07 (moderate) 2.07 (moderate) 2.07 (moderate) Not provided
Bioavailability 0.55 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H302 Warning (no specifics) Not provided

Key Observations:

Structural Complexity :

  • CAS 918538-05-3 (C₆H₃Cl₂N₃) features a dichlorinated pyrrolotriazine core, enabling high reactivity in cross-coupling reactions .
  • CAS 1046861-20-4 (C₆H₅BBrClO₂) contains a boronic acid group, making it valuable in Suzuki-Miyaura couplings .

Solubility and Bioavailability: All compounds exhibit low aqueous solubility (Log S < -2), necessitating organic solvents for experimental use.

Synthetic Methods :

  • CAS 918538-05-3 is synthesized via Pd-catalyzed reactions using iodides and amines in DMF .
  • CAS 1761-61-1 employs green chemistry principles with recyclable A-FGO catalysts in THF .

Table 2: Similarity Metrics for Analogous Compounds

Compound (CAS) Similarity Score Shared Features Reference
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 0.95 Chlorinated heterocycle, triazine backbone
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Halogen substituents, boronic acid group
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1.00 Trifluoromethyl groups, ketone functionality

Research Findings and Implications

Reactivity Profiles :

  • Chlorinated compounds (e.g., CAS 918538-05-3) show higher electrophilic reactivity compared to boronic acid derivatives, as evidenced by their use in nucleophilic substitution reactions .
  • Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability but reduce solubility due to hydrophobicity .

Toxicity and Safety :

  • CAS 918538-05-3 carries warnings for skin/eye irritation (H315-H319) and respiratory sensitivity (H335) .
  • CAS 1761-61-1 is classified as harmful if ingested (H302), requiring strict handling protocols .

Applications in Drug Discovery :

  • Compounds with high GI absorption and moderate bioavailability (e.g., CAS 1046861-20-4) are prioritized for oral drug candidates .
  • PAINS (Pan-Assay Interference Compounds) alerts are absent in these analogs, reducing false-positive risks in high-throughput screening .

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